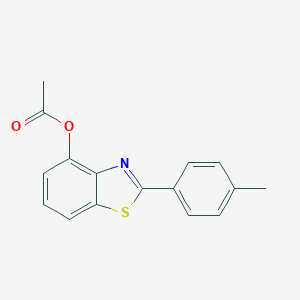

4-Acetoxy-2-(4-methylphenyl)benzothiazole

Beschreibung

Eigenschaften

CAS-Nummer |

122589-79-1 |

|---|---|

Molekularformel |

C16H13NO2S |

Molekulargewicht |

283.3 g/mol |

IUPAC-Name |

[2-(4-methylphenyl)-1,3-benzothiazol-4-yl] acetate |

InChI |

InChI=1S/C16H13NO2S/c1-10-6-8-12(9-7-10)16-17-15-13(19-11(2)18)4-3-5-14(15)20-16/h3-9H,1-2H3 |

InChI-Schlüssel |

RBCGOSAFAPGFGD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |

Andere CAS-Nummern |

122589-79-1 |

Synonyme |

4-acetoxy-2-(4-methylphenyl)benzothiazole |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for KB-2683 are not widely available in the public domain.

- Industrial production methods remain proprietary information.

Analyse Chemischer Reaktionen

- Die Reaktivität von KB-2683 beinhaltet wahrscheinlich verschiedene chemische Umwandlungen, aber detaillierte Informationen über spezifische Reaktionen sind begrenzt.

- Häufige Reagenzien und Bedingungen, die bei seiner Synthese verwendet werden, werden nicht öffentlich bekannt gegeben.

- Wichtige Produkte, die aus seinen Reaktionen entstehen, bleiben geheim.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The exact mechanism by which KB-2683 exerts its effects remains proprietary.

- Molecular targets and pathways involved are not publicly documented.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von KB-2683 liegt in seiner immunmodulatorischen Aktivität.

- Leider sind in den verfügbaren Informationen keine spezifischen, ähnlichen Verbindungen explizit aufgeführt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.